Sodium phenylpyruvate

説明

Defining the Research Scope of Sodium Phenylpyruvate

The research applications of this compound are multifaceted, extending from diagnostic applications to fundamental biochemical studies. It is a key biomarker for phenylketonuria, a genetic disorder resulting from the inability to properly metabolize phenylalanine. guidechem.com In individuals with PKU, the deficiency of the enzyme phenylalanine hydroxylase leads to the conversion of excess phenylalanine into phenylpyruvic acid, which is then excreted in the urine. wikipedia.orghmdb.ca

In the realm of enzymology, this compound serves as a substrate for several enzymes, including phenylpyruvate decarboxylase and phenylpyruvate tautomerase. guidechem.comtargetmol.com Its interactions with these enzymes are crucial for understanding specific metabolic pathways. For instance, it has been used in in vitro studies to investigate its effects on adrenaline formation and amino acid metabolism in brain tissue. nih.govcdnsciencepub.com Research has also explored its impact on pyruvate (B1213749) metabolism in rat brain mitochondria, highlighting its inhibitory effect on pyruvate carboxylase, which may be relevant to the neurological effects seen in phenylketonuria. nih.gov

Furthermore, this compound is utilized in chemical synthesis processes. It can act as a precursor in the synthesis of phenylalanine. guidechem.comgoogle.com In laboratory settings, it is used in in-vitro studies on various cell lines, such as pulmonary and mammary adenocarcinoma cells, to investigate its biological effects. dergipark.org.tr

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | sodium;2-oxo-3-phenylpropanoate |

| Molecular Formula | C₉H₇NaO₃ |

| Molecular Weight | 186.14 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Data sourced from PubChem CID 23667645 nih.gov

Historical Context of its Identification in Metabolic Aberrations

The discovery of phenylpyruvic acid is intrinsically linked to the history of phenylketonuria. In 1934, the Norwegian physician and biochemist Asbjørn Følling was approached by a mother of two children with severe intellectual disabilities who had noticed a peculiar musty odor in their urine. wikipedia.orgtandfonline.compkunews.org Intrigued, Følling conducted a series of tests on the children's urine. pkunews.org

During his analysis, he performed a ferric chloride test, a common procedure to detect ketones. Instead of the expected color change, the urine turned a dark green color. tandfonline.com This unexpected reaction prompted Følling to investigate further. After extensive work, which involved processing a significant volume of the children's urine, he successfully isolated and identified the substance responsible for this reaction as phenylpyruvic acid. nih.govsciencehistory.org

Følling hypothesized that the presence of this compound was linked to a metabolic abnormality. oup.com He subsequently tested the urine of hundreds of other patients in institutions and found the same substance in several other individuals with similar intellectual disabilities. pkunews.orgoup.com He named the condition "imbecillitas phenylpyrouvica," which was later renamed phenylketonuria (PKU). tandfonline.comnih.gov This pioneering work was the first to identify an inborn error of metabolism as a cause of intellectual disability and laid the foundation for newborn screening and dietary management of PKU. wikipedia.orgoup.com

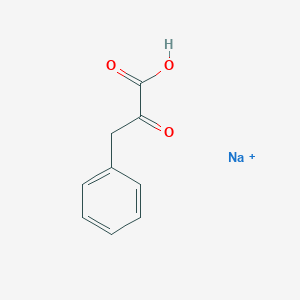

Structure

2D Structure

特性

CAS番号 |

114-76-1 |

|---|---|

分子式 |

C9H8NaO3 |

分子量 |

187.15 g/mol |

IUPAC名 |

sodium;2-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12); |

InChIキー |

UZVNBCKXIIHMIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |

異性体SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)O.[Na] |

他のCAS番号 |

114-76-1 |

物理的記述 |

White crystalline powder; very faint savoury aroma |

関連するCAS |

156-06-9 (Parent) |

溶解性 |

Soluble in water Soluble (in ethanol) |

同義語 |

3-phenylpyruvate beta-phenylpyruvic acid phenylpyruvate phenylpyruvic acid phenylpyruvic acid, calcium salt phenylpyruvic acid, sodium salt |

製品の起源 |

United States |

Pathophysiological Significance of Sodium Phenylpyruvate in Disease Mechanisms

Contribution to Phenylketonuria (PKU) Neuropathology

Phenylketonuria is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine. The resulting accumulation of phenylalanine and its metabolites, including phenylpyruvate, leads to severe neurological damage if untreated.

Phenylketonuria is caused by a deficiency of the enzyme phenylalanine hydroxylase (PAH), which catalyzes the conversion of L-phenylalanine to L-tyrosine. medscape.com This enzymatic block leads to a buildup of phenylalanine in the blood and brain, a condition known as hyperphenylalaninemia. medscape.comresearchgate.net When the primary metabolic pathway for phenylalanine is impaired, the body utilizes an alternative pathway where excess phenylalanine is converted into phenylpyruvic acid through a process called transamination. medscape.com This results in elevated levels of phenylpyruvate and other phenylketones, which are excreted in the urine. medscape.comchemicalbook.com In classic PKU, untreated plasma phenylalanine levels can exceed 1200 µmol/L, leading to a significant accumulation of phenylpyruvate. medscape.com

The precise mechanisms by which elevated phenylalanine and its metabolites cause intellectual disability in PKU are not fully understood. medscape.comresearchgate.net However, hyperphenylalaninemia is known to be neurotoxic. nih.gov High concentrations of phenylalanine can impair the transport of other large neutral amino acids into the brain, leading to decreased synthesis of crucial neurotransmitters and proteins. researchgate.netnih.gov

A significant body of evidence links phenylpyruvate to the oxidative stress and cerebral energy deficits observed in PKU. nih.govnih.gov Phenylpyruvate has been shown to inhibit key enzymes involved in cellular energy metabolism and antioxidant defense. nih.gov

One critical action of phenylpyruvate is the inhibition of mitochondrial pyruvate (B1213749) transport. nih.govnih.gov This inhibition reduces the availability of pyruvate for the Krebs cycle, thereby attenuating energy production within the mitochondria. nih.gov Furthermore, phenylpyruvate inhibits glucose-6-phosphate dehydrogenase (G6PD), an enzyme essential for producing NADPH. nih.gov NADPH is a required cofactor for glutathione (B108866) reductase, which maintains a pool of reduced glutathione, a major cellular antioxidant. nih.gov By inhibiting G6PD, phenylpyruvate compromises the cell's primary antioxidant defense system, leading to an increase in reactive oxygen species and oxidative stress. nih.gov This dual impact on energy metabolism and antioxidant capacity is believed to be a central component of PKU's pathophysiology. nih.gov

| Enzyme/Transport | Effect of Phenylpyruvate | Pathophysiological Consequence | Reference |

|---|---|---|---|

| Mitochondrial Pyruvate Transport | Inhibition | Reduced oxidative energy production; Cerebral energy deficit | nih.govnih.gov |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Inhibition | Reduced NADPH production, leading to impaired glutathione reductase activity and increased oxidative stress | nih.gov |

White matter abnormalities and reduced myelination are hallmark features of PKU neuropathology. nih.govfrontiersin.org A correlation has been demonstrated between plasma phenylalanine concentrations and the extent of these white matter lesions. nih.govfrontiersin.org The mechanisms underlying these abnormalities are thought to be multifactorial. researchgate.net

The direct role of phenylpyruvate in these processes is a subject of ongoing investigation. Some early animal studies suggested that phenylacetate (B1230308), another phenylalanine metabolite, was more directly responsible for myelin deficits than phenylpyruvate. nih.gov More recent in vitro studies have shown that high concentrations of phenylalanine, phenylpyruvate, or phenylacetate did not directly alter myelin synthesis by oligodendrocytes, suggesting an indirect mechanism may be at play. nih.gov However, prolonged exposure of organotypic cerebellar slices to high phenylalanine concentrations resulted in a significant decrease in myelin basic protein and induced microglial activation, which preceded the disruption of myelin. frontiersin.org This suggests that the inflammatory response to hyperphenylalaninemia may contribute to demyelination. frontiersin.org

Recent research has uncovered a potential link between PKU and amyloid pathology, similar to that seen in neurodegenerative diseases. nih.govnih.gov Studies have demonstrated that at the pathological concentrations found in PKU, phenylalanine can self-assemble into toxic amyloid-like fibrils. nih.govtau.ac.iluzh.ch These fibrillar structures have been observed in the brains of PKU model mice and in post-mortem brain tissue from individuals with PKU. nih.govtau.ac.il These phenylalanine-based fibrils are cytotoxic and can induce other proteins to misfold and aggregate. nih.govrsc.org It is important to note that this research points specifically to the self-assembly of the amino acid phenylalanine, not its metabolite phenylpyruvate, as the source of these amyloid-like structures. nih.gov

Role in Chronic Inflammatory Conditions

Beyond its role in the rare genetic disorder PKU, phenylpyruvate has been identified as a significant modulator of inflammation in more common chronic conditions. A recent study highlighted its role in the impaired wound healing associated with diabetes. nih.gov

Metabolomic profiling of diabetic foot ulcers revealed a significant accumulation of phenylpyruvate. nih.gov This study demonstrated that elevated phenylpyruvate impairs wound healing by augmenting and sustaining inflammatory responses. The mechanism involves the persistent polarization of macrophages toward a proinflammatory state. nih.gov Phenylpyruvate is taken up by macrophages via the scavenger receptor CD36. Inside the cell, it binds to and inhibits the enzyme palmitoyl-protein thioesterase 1 (PPT1). This inhibition increases the palmitoylation of the NLRP3 protein, which enhances its stability and promotes the assembly of the NLRP3 inflammasome. nih.gov The activated inflammasome increases the release of inflammatory cytokines, such as interleukin-1β (IL-1β), perpetuating a cycle of chronic inflammation that hinders tissue repair. nih.gov

| Condition | Finding | Mechanism | Reference |

|---|---|---|---|

| Diabetic Wound Healing | Phenylpyruvate accumulation impairs healing and augments inflammation. | Enters macrophages via CD36, inhibits PPT1, increases NLRP3 palmitoylation and stability, and promotes NLRP3 inflammasome activation and proinflammatory cytokine release. | nih.gov |

Accumulation Dynamics in Diabetic Foot Ulcers

Diabetic foot ulcers (DFUs) are a severe complication of diabetes, characterized by impaired wound healing and chronic inflammation. nih.gov Metabolomic studies have identified a significant accumulation of phenylpyruvate in the tissues of these ulcers when compared to non-diabetic wounds. nih.govnih.gov This buildup is linked to perturbations in phenylalanine metabolism. nih.gov The elevated local concentration of phenylpyruvate is considered a key pathological factor that contributes to the persistent inflammation and impaired healing process observed in diabetic wounds. nih.govnih.gov Research has demonstrated that local injection of phenylpyruvate into wounds in vivo impairs healing and intensifies inflammatory responses. nih.gov Conversely, reducing systemic phenylpyruvate levels through dietary restriction of its precursor, phenylalanine, has been shown to alleviate the uncontrolled inflammation and improve the healing of diabetic wounds. nih.govnih.gov

Mechanism of Pro-inflammatory Macrophage Polarization (M1 Phenotype)

Macrophages, key cells in the immune system, can be polarized into different functional phenotypes, with the M1, or "pro-inflammatory," phenotype being responsible for initiating and sustaining inflammation. mdpi.com Sodium phenylpyruvate has been shown to trigger this M1 phenotype in macrophages. nih.govnih.gov This polarization is a crucial element in the excessive and prolonged inflammation seen in conditions like diabetic foot ulcers. nih.gov The sustained pro-inflammatory state of macrophages, driven by phenylpyruvate, contributes to tissue damage and hinders the transition to the healing phase. nih.govmdpi.com The mechanism involves phenylpyruvate augmenting inflammatory responses, leading to the release of pro-inflammatory factors such as interleukin-1β (IL-1β). nih.govnih.gov

Regulation of NLRP3 Inflammasome Activation via Palmitoylation

The NLRP3 inflammasome is a multiprotein complex within immune cells that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β. nih.govsemanticscholar.org Phenylpyruvate has been identified as a key regulator of this pathway. nih.gov Its mechanism of action involves increasing the S-palmitoylation of the NLRP3 protein. nih.govnih.gov Palmitoylation is a type of lipid modification that can affect protein stability and localization. semanticscholar.org

Phenylpyruvate binds to and inhibits the activity of an enzyme called palmitoyl-protein thioesterase 1 (PPT1), which is responsible for removing palmitic acid from proteins (depalmitoylation). nih.gov By inhibiting PPT1, phenylpyruvate leads to an increase in the palmitoylation state of NLRP3. nih.gov This enhanced palmitoylation stabilizes the NLRP3 protein, reduces its degradation by lysosomes, and ultimately promotes the activation of the inflammasome, leading to an amplified inflammatory response. nih.govnih.gov This process has been directly linked to the sustained pro-inflammatory macrophage phenotype in diabetic wounds. nih.gov

CD36 Scavenger Receptor-Mediated Uptake in Macrophages

For this compound to exert its intracellular effects, it must first enter the macrophage. Research has demonstrated that this uptake is dependent on the scavenger receptor CD36. nih.govnih.gov CD36 is a multi-ligand receptor present on the surface of macrophages that recognizes and internalizes various molecules, including modified lipoproteins and fatty acids. frontiersin.orgnih.gov The ingestion of phenylpyruvate by macrophages occurs in a CD36-dependent manner, highlighting the receptor's crucial role in initiating the downstream inflammatory cascade. nih.govnih.gov Once inside the cell, phenylpyruvate can then interact with targets like PPT1 to modulate the NLRP3 inflammasome and drive the pro-inflammatory M1 phenotype. nih.gov

Cytotoxic and Antitumoral Research in Malignancies

In addition to its role in inflammation, this compound has been investigated for its potential effects on cancer cells. In vitro studies have explored its cytotoxic and antitumoral properties against various malignancies.

Investigative Studies on Lung Adenocarcinoma (A549) Cell Lines

Research conducted on the A549 human lung adenocarcinoma cell line has demonstrated that this compound exhibits cytotoxic effects. dergipark.org.tr Studies have shown a dose-dependent decrease in the number of viable cancer cells upon treatment. dergipark.org.trresearchgate.netdergipark.org.tr Compared to control groups, the most significant reduction in A549 cell density was observed at a concentration of 2.4 mM after 24 hours of exposure. dergipark.org.trresearchgate.netdergipark.org.tr These findings suggest that this compound can inhibit the growth of lung cancer cells in a laboratory setting. dergipark.org.tr The proposed mechanism may involve the suppression of DNA synthesis and inhibition of the Warburg effect, a metabolic characteristic of many cancer cells. dergipark.org.tr

Table 1: Effect of this compound on A549 Lung Cancer Cell Viability

| Concentration | Time Point | Outcome |

|---|---|---|

| 0.0375 mM - 2.4 mM | 24, 48, 72 hours | Dose-dependent decrease in cell number |

Investigative Studies on Mammary Adenocarcinoma (MDA-MB-231) Cell Lines

Similar cytotoxic effects have been documented in studies using the MDA-MB-231 human mammary adenocarcinoma cell line, a model for triple-negative breast cancer. dergipark.org.tr In these experiments, this compound also led to a reduction in cancer cell numbers in a dose- and time-dependent manner. dergipark.org.trresearchgate.net The most pronounced cytotoxic effect against MDA-MB-231 cells was recorded at a concentration of 2.4 mM after 72 hours of treatment. dergipark.org.trresearchgate.netdergipark.org.tr This research concludes that this compound demonstrates a cytotoxic effect on breast cancer cells in vitro, potentially by increasing cell folding times and inhibiting proliferation. dergipark.org.tr

Table 2: Effect of this compound on MDA-MB-231 Breast Cancer Cell Viability

| Concentration | Time Point | Outcome |

|---|---|---|

| 0.0375 mM - 2.4 mM | 24, 48, 72 hours | Dose-dependent decrease in cell number |

Impact on Cancer Cell Proliferation and Viability

This compound has demonstrated cytotoxic effects on cancer cells in vitro, inhibiting their growth and proliferation. dergipark.org.tr Research on pulmonary adenocarcinoma (A549) and mammary adenocarcinoma (MDA-MB-231) cell lines revealed that this compound leads to a decrease in the number of cancer cells and an increase in cell folding time. dergipark.org.tr The compound's impact on cell viability is dose-dependent, with significant tumorostatic effects observed at specific concentrations and exposure times. dergipark.org.tr

For instance, in one study, the most substantial decrease in cell count for the lung adenocarcinoma cell line was observed at a concentration of 2.4 mM after 24 hours. dergipark.org.tr For the breast adenocarcinoma cell line, the highest decrease also occurred at a 2.4 mM dose, but after 72 hours of exposure. dergipark.org.tr These findings suggest that this compound possesses a cytotoxic effect that can suppress the proliferation of cancer cells. dergipark.org.tr The observed reduction in cell density and inhibition of growth may be attributed to its chemical structure and its ability to react with and damage cell structures. dergipark.org.tr

Table 1: Most Effective Concentrations of this compound on Cancer Cell Lines

| Cell Line | Most Effective Concentration | Time Point | Source |

|---|---|---|---|

| Lung Adenocarcinoma (A549) | 2.4 mM | 24 hours | dergipark.org.tr |

| Breast Adenocarcinoma (MDA-MB-231) | 2.4 mM | 72 hours | dergipark.org.tr |

Influence on Glucose Metabolism in Cancer Cells

This compound is suspected to exert some of its antitumor effects by influencing the unique metabolic state of cancer cells, particularly the phenomenon known as the Warburg effect. dergipark.org.tr Cancer cells typically exhibit high rates of glycolysis, converting glucose to pyruvate, which is then predominantly fermented to lactate (B86563), even when oxygen is available. dergipark.org.trnih.govnih.gov This metabolic pathway provides the necessary energy and molecular building blocks for rapid cell proliferation. dergipark.org.trnih.gov

The enzyme lactate dehydrogenase (LDH) is crucial in this process, as it catalyzes the conversion of pyruvic acid to lactic acid. dergipark.org.tr Research indicates that phenylpyruvic acid can also be a substrate for LDH. dergipark.org.tr By competing with pyruvic acid for the same enzyme, this compound may inhibit the production of lactic acid in cancer cells. dergipark.org.tr This disruption in glucose metabolism can suppress the synthesis of essential amino acids like alanine, glycine, glutamate, and aspartate, which are derived from glucose and are vital for creating the building blocks (including DNA) that cancer cells need to grow and divide. dergipark.org.tr By inhibiting this pathway, this compound may effectively suppress the growth of tumor cells. dergipark.org.tr

Association with DNA Damage Induction

Beyond its metabolic influence, this compound is associated with the induction of DNA damage. dergipark.org.tr The generation of free radicals by phenylpyruvic acid can result in damage to cellular structures, including DNA. dergipark.org.tr DNA damage is a critical mechanism underlying the efficacy of many anticancer therapies, as it can trigger cell death pathways like apoptosis and inhibit cellular proliferation. nih.govmdpi.com

Specifically, studies have shown that exposing human fibroblasts to ultraviolet (UV) light in a medium containing phenylpyruvic acid increases the occurrence of single-stranded breaks in the DNA. dergipark.org.tr This suggests a potential mechanism whereby the compound could contribute to cytotoxicity in cancer cells. By inducing DNA damage, this compound could activate cellular responses that halt proliferation or lead to the elimination of the cancer cells. dergipark.org.trresearchgate.net

Implications in Other Pathological States

Altered Phenylalanine Metabolism in Parkinson's Disease

Parkinson's disease (PD) is a neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons. nih.govfrontiersin.org Recent metabolomic studies suggest that alterations in the metabolism of the amino acid phenylalanine may be implicated in the disease's pathophysiology. nih.govresearchgate.net Phenylalanine is a precursor to tyrosine, which in turn is a precursor to dopamine (B1211576). nih.govgbhi.org One of the metabolic pathways for phenylalanine involves its transamination to produce phenylpyruvate. nih.gov

In PD patients, research has indicated a potential shift in phenylalanine metabolism. nih.govgbhi.org Instead of being primarily converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH), there may be an increased flux through an alternative pathway. nih.govresearchgate.net This pathway, utilizing the enzyme L-phenylalanine ammonia (B1221849) lyase (PAL), metabolizes phenylalanine into trans-cinnamate and ammonia. nih.gov This shift could lead to reduced availability of tyrosine, thereby potentially contributing to the dopamine deficiency seen in PD. nih.govgbhi.org While phenylpyruvate is an intermediate in a secondary phenylalanine pathway, the broader disruption of these metabolic routes highlights the potential significance of phenylalanine and its derivatives in the complex etiology of Parkinson's disease. nih.gov

Modulation of Adrenaline Synthesis in Adrenal Medulla

The adrenal medulla is the primary site of adrenaline (epinephrine) synthesis in the body. rose-hulman.edu This process is part of the catecholamine synthesis pathway, which begins with the amino acid tyrosine. rose-hulman.eduyoutube.com Research dating back to 1961 has investigated the effects of this compound on the formation of adrenaline from tyrosine within the adrenal medulla in vitro. nih.govnih.gov

The synthesis pathway involves several enzymatic steps, including the conversion of tyrosine to DOPA, then to dopamine, norepinephrine (B1679862), and finally to adrenaline. rose-hulman.edu The final step, the methylation of norepinephrine to form adrenaline, is catalyzed by the enzyme phenylethanolamine-N-methyl-transferase (PNMT). rose-hulman.eduyoutube.com The investigation into this compound's effects suggests a potential for this compound to modulate or interfere with this critical biosynthetic pathway. nih.govnih.gov By influencing the enzymatic conversions required to produce adrenaline, metabolites like this compound could potentially alter the output of this key hormone from the adrenal medulla. nih.govnih.gov

Experimental Methodologies for Sodium Phenylpyruvate Research

In vivo Preclinical Models

In vivo models are indispensable for understanding the complex interactions of sodium phenylpyruvate within a living system, providing insights into its systemic effects on development, metabolism, and inflammation.

The zebrafish (Danio rerio) has emerged as a powerful model for toxicological screening due to its genetic similarity to humans, rapid development, and transparent embryos. pnrjournal.com Studies utilize zebrafish to assess the developmental and hepatic toxicity of this compound.

Detailed Research Findings: In developmental toxicity assessments, exposure to this compound has been shown to cause significant morphological changes in zebrafish embryos. At a concentration of 0.6 mg, notable differences were observed in the total body length and the longitudinal caudal fin length. pnrjournal.com

For hepatotoxicity studies, adult zebrafish are treated with this compound to evaluate liver damage. pnrjournal.com Histopathological analysis of hepatocytes reveals dose-dependent cellular changes. pnrjournal.com Indicators such as sinusoidal dilation, cytolysis (cell breakdown), and karyolysis (dissolution of the nucleus) are assessed. pnrjournal.com Research indicates that this compound is more hepatotoxic than phenylalanine, with higher concentrations leading to severe liver cell damage. pnrjournal.com

| SPP Concentration | Sinusoidal Dilatation | Cytolysis | Karyolysis |

|---|---|---|---|

| 10mg/kg | Moderate (++) | Mild (+) | Mild (+) |

| 20mg/kg | Severe (+++) | Moderate (++) | Moderate (++) |

| 40mg/kg | Severe (+++) | Severe (+++) | Severe (+++) |

Murine models are critical for investigating the role of this compound in metabolic disorders and inflammatory processes, offering physiological systems that closely mimic human conditions.

Pah enu2 Mice: The Pah-enu2 mouse is a well-established model for phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine, leading to the accumulation of phenylpyruvate and other metabolites. nih.govnih.gov Metabolomic studies on Pah-enu2 mice reveal significant alterations in various tissues. In the brain, in addition to the expected accumulation of phenylalanine and its catabolites, there is evidence of oxidative stress and energy dysregulation. nih.govnih.gov This includes a reduced respiratory chain activity in brain mitochondria, specifically in response to pyruvate (B1213749) substrate, suggesting impaired cerebral energy pathways. nih.govnih.gov

Diabetic Mouse Bone Marrow-Derived Macrophages (BMDMs): Research using BMDMs from diabetic mice has shed light on the pro-inflammatory effects of phenylpyruvate, particularly in the context of impaired wound healing. nih.govnih.gov Phenylpyruvate is taken up by macrophages via the scavenger receptor CD36. nih.govnih.gov This uptake triggers a persistent pro-inflammatory state in the macrophages, which is a hallmark of the excessive and prolonged inflammation seen in diabetic wounds. nih.govnih.gov

Detailed Research Findings: Studies have shown that phenylpyruvate promotes the polarization of macrophages towards a pro-inflammatory phenotype and increases the expression of the NLRP3 inflammasome. nih.govnih.gov This leads to elevated levels of inflammatory factors like IL-1β. nih.govnih.gov Mechanistically, phenylpyruvate binds to and inhibits the enzyme PPT1, which increases the stability of the NLRP3 protein and enhances inflammasome activation. nih.govnih.gov Consequently, injecting phenylpyruvate into wound edges of mice results in delayed healing in a dose-dependent manner. nih.gov

| Parameter | Effect of Phenylpyruvate Treatment |

|---|---|

| Macrophage Polarization | Promotes persistent pro-inflammatory phenotype |

| NLRP3 Inflammasome | Increases expression and activation |

| Inflammatory Cytokines (e.g., IL-1β) | Induces elevated levels |

| Wound Healing (in vivo) | Impairs and delays healing |

In vitro Biological Systems

In vitro systems, including various cell cultures, provide controlled environments to dissect the specific cellular and molecular mechanisms of this compound.

Mammalian cell lines are instrumental in cancer research and for evaluating the cytotoxic effects of compounds on both cancerous and healthy cells.

Detailed Research Findings: The effects of this compound have been investigated on human lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cell lines, with Human Umbilical Vein Endothelial Cells (HUVEC) used as a healthy control. dergipark.org.tr The research demonstrates that this compound exhibits cytotoxic effects on these cancer cell lines, inhibiting their growth and reducing cell density. dergipark.org.tr The compound was found to have a tumorostatic effect, with the most significant decrease in cancer cell numbers observed at a concentration of 2.4 mM. dergipark.org.tr Specifically, the maximum effect was seen in the A549 cell line after 24 hours and in the MDA-MB-231 cell line after 72 hours. dergipark.org.tr In contrast, the highest decrease in HUVEC viability was observed at a lower dose of 1.2 mM after 48 hours, indicating a differential effect between cancerous and non-cancerous cells. dergipark.org.tr

| Cell Line | Cell Type | Concentration for Max Effect | Time for Max Effect |

|---|---|---|---|

| A549 | Lung Adenocarcinoma | 2.4 mM | 24 hours |

| MDA-MB-231 | Breast Adenocarcinoma | 2.4 mM | 72 hours |

| HUVEC | Healthy Endothelial Cells | 1.2 mM | 48 hours |

Microbial systems are widely used in biotechnology for the synthesis and conversion of chemical compounds. Engineered strains of Escherichia coli and species like Lactobacillus plantarum are employed to study the bioconversion of phenylpyruvate.

Detailed Research Findings: Engineered Escherichia coli has been used to establish a two-step bioconversion process to produce phenylpyruvic acid (PPA) from L-phenylalanine. nih.gov This process has been optimized for conditions such as temperature and substrate concentration to achieve high production titers, reaching up to 75.1 ± 2.5 g/L in a 3-L bioreactor. nih.gov

Lactobacillus plantarum is studied for its ability to convert phenylpyruvate into phenyllactate, a valuable antimicrobial compound. researchgate.net The enzymes responsible for this conversion, D- and L-lactate dehydrogenases (LDH), have been cloned and expressed in E. coli. The purified recombinant D-LDH showed a higher specific activity for PPA bioconversion (215.84 U/mg) compared to L-LDH (71.06 U/mg), indicating its efficiency as a catalyst for this reaction. researchgate.net

Primary cells, which are isolated directly from tissues, provide a model that more closely resembles the in vivo state compared to immortalized cell lines.

Rat Hippocampus Neurons: While direct studies on the neurotoxicity of this compound in primary rat hippocampal neurons are limited, extensive research has been conducted on the closely related compound, sodium pyruvate. These studies demonstrate a neuroprotective role for sodium pyruvate in models of brain injury. nih.govnih.goviu.edu In neonatal rat models of hypoxic-ischemic injury, sodium pyruvate treatment has been shown to reduce brain damage, improve neurological performance, maintain ATP levels, and block caspase-3 activation. nih.goviu.edu Similarly, in models of traumatic brain injury, sodium pyruvate reduced the number of dead or dying neurons in the hippocampus. nih.gov

Hepatocytes: Primary hepatocytes are a key model for studying liver metabolism. Studies using cultured hepatocytes have shown that both phenylalanine and its metabolite, phenylpyruvate, can directly impact cellular energy metabolism. nih.gov Research has demonstrated that phenylpyruvate inhibits glycolysis in hepatocytes, as measured by a decrease in the extracellular acidification rate (ECAR). nih.gov This inhibitory effect was observed when the concentration of glucose, the substrate for glycolysis, was sufficient in the culture media. nih.gov This finding provides a direct cellular mechanism by which high levels of phenylpyruvate, such as those seen in PKU, might disrupt hepatic energy metabolism.

Advanced Analytical and Quantification Techniques

The study of this compound necessitates a suite of sophisticated analytical methods to elucidate its role in metabolic pathways, quantify its presence in biological matrices, and understand its interactions with cellular components. These techniques range from high-resolution mass spectrometry for sensitive detection to spectroscopic methods for probing molecular interactions and functional assays for determining biological activity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS, UHPLC-HRMS) for Metabolomic Profiling and Targeted Quantification in Biological Samples

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of this compound in complex biological samples such as urine, blood, and tissue extracts. dergipark.org.trau.dkchromatographyonline.com These methods offer high sensitivity, specificity, and the ability to perform both untargeted metabolomic profiling and targeted quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) are advanced iterations of LC-MS that provide enhanced chromatographic resolution and mass accuracy. lcms.czscripps.edunih.gov UPLC systems utilize sub-2-µm particle columns, which allow for faster analysis times and improved separation efficiency compared to traditional HPLC. lcms.czscripps.edu When coupled with tandem mass spectrometry (MS/MS), these systems can achieve low limits of detection and quantification, crucial for measuring trace amounts of phenylpyruvate and its metabolites. dergipark.org.tr

In a typical workflow, a biological sample undergoes preparation, which may involve protein precipitation or liquid-liquid extraction to remove interfering substances. dergipark.org.trchromatographyonline.com The extracted sample is then injected into the LC system, where phenylpyruvate is separated from other components in the mixture. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for unambiguous identification and quantification. pharmaxchange.info

Key applications of these techniques in this compound research include:

Metabolomic Profiling: Untargeted analysis to identify a broad range of metabolites, including phenylpyruvate, in biological samples to understand metabolic perturbations. au.dkresearchgate.net

Targeted Quantification: Highly sensitive and specific measurement of phenylpyruvate concentrations for diagnostic and research purposes. dergipark.org.tr

Biomarker Discovery: Identifying metabolites that correlate with disease states or treatment responses. au.dk

| Technique | Description | Key Advantages in Phenylpyruvate Analysis |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. dergipark.org.tr | Excellent for targeted quantification due to its ability to filter out background noise, leading to low detection limits. dergipark.org.tr |

| UPLC-MS/MS | An advanced form of LC-MS/MS that uses smaller column particles for faster and more efficient separations. lcms.cz | High throughput and improved chromatographic resolution, allowing for better separation from interfering compounds in complex biological matrices. lcms.cz |

| UHPLC-HRMS | Utilizes ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry. nih.govuzh.ch | Provides highly accurate mass measurements, which aids in the confident identification of unknown metabolites and offers excellent selectivity for quantification. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Metabolite Interaction Mapping and Isotope-Resolved Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. springernature.comnih.gov In the context of this compound research, NMR is particularly valuable for studying its interactions with proteins and for tracing its metabolic fate using isotopically labeled compounds. researchgate.netisotope.com

Protein-Metabolite Interaction Mapping: NMR can be used to identify the binding sites of small molecules, such as phenylpyruvate, on proteins. nih.govmdpi.com This is often achieved by monitoring changes in the NMR signals of the protein upon the addition of the metabolite. Chemical shift perturbation mapping is a common method where changes in the chemical shifts of specific amino acid residues in the protein indicate their involvement in the binding interaction. nih.gov

Isotope-Resolved Studies: By using isotopically labeled this compound (e.g., with ¹³C or ¹⁵N), researchers can track its conversion into other metabolites within a biological system. researchgate.netnih.gov This approach, known as stable isotope-resolved metabolomics (SIRM), allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes. nih.govnih.gov Multidimensional NMR experiments, such as ¹H-¹³C HSQC, can be used to detect and quantify the labeled metabolites, providing a dynamic view of cellular metabolism. nih.gov

| NMR Application | Description | Significance in Phenylpyruvate Research |

| Protein-Metabolite Interaction Mapping | Identifies the binding interface between phenylpyruvate and proteins by observing changes in NMR signals. nih.gov | Helps to understand the molecular mechanisms by which phenylpyruvate exerts its biological effects, including potential enzyme inhibition or allosteric regulation. |

| Isotope-Resolved Metabolomics (SIRM) | Utilizes isotopically labeled phenylpyruvate to trace its metabolic fate and quantify fluxes through metabolic pathways. nih.govnih.gov | Provides insights into how phenylpyruvate is metabolized and how its accumulation may alter cellular metabolism in diseases like phenylketonuria. |

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Cell Viability

Spectrophotometric and fluorometric assays are fundamental tools for quantifying enzyme activity and assessing cell viability in the presence of this compound. creative-enzymes.comthermofisher.com These assays are typically performed in a high-throughput format using microplate readers and are essential for screening potential therapeutic agents and understanding the cellular effects of phenylpyruvate.

Enzyme Activity Assays: Spectrophotometric assays measure the change in absorbance of light at a specific wavelength as an enzyme-catalyzed reaction proceeds. creative-enzymes.comthermofisher.com For enzymes that metabolize phenylpyruvate, the assay can be designed to monitor the consumption of a substrate or the formation of a product that absorbs light. thermofisher.comyoutube.com A common approach is to couple the primary enzymatic reaction to a secondary reaction that produces a colored or UV-active compound. nih.gov For example, the activity of an enzyme that uses NADH as a cofactor can be monitored by the decrease in absorbance at 340 nm as NADH is converted to NAD+. creative-enzymes.comnih.gov

Cell Viability Assays: Fluorometric assays are often used to assess the impact of this compound on cell health. aatbio.com These assays utilize fluorescent dyes that report on various aspects of cell viability, such as membrane integrity, metabolic activity, or caspase activation. thermofisher.comsigmaaldrich.com For instance, some assays employ non-fluorescent substrates that are converted into fluorescent products by metabolically active cells. thermofisher.com The intensity of the fluorescence signal is proportional to the number of viable cells. aatbio.com

| Assay Type | Principle | Application in Phenylpyruvate Research |

| Spectrophotometric Enzyme Assay | Measures the change in light absorbance to determine the rate of an enzymatic reaction involving phenylpyruvate. creative-enzymes.comthermofisher.com | Quantifying the activity of enzymes that metabolize phenylpyruvate or are affected by it. |

| Fluorometric Cell Viability Assay | Uses fluorescent probes to measure parameters indicative of cell health, such as metabolic activity or membrane integrity, in cells exposed to phenylpyruvate. thermofisher.comaatbio.com | Assessing the potential cytotoxicity of phenylpyruvate and its metabolites on different cell types. |

Development of Enzyme-Coupled Biosensors for Phenylpyruvate Detection

The development of biosensors offers a rapid, sensitive, and often portable means of detecting phenylpyruvate in biological fluids. Enzyme-coupled biosensors are a prominent type of biosensor that utilizes the high specificity of an enzyme for its substrate to generate a measurable signal. mdpi.com

These biosensors typically consist of an enzyme that specifically reacts with phenylpyruvate, immobilized on a transducer. The enzymatic reaction produces a change, such as the consumption of a co-substrate or the generation of an electroactive product, which is then converted into an electrical or optical signal by the transducer. mdpi.com For example, an electrochemical biosensor might use an oxidase enzyme that, upon reacting with phenylpyruvate, generates hydrogen peroxide, which can be detected at an electrode. nih.gov Another approach involves a light-emitting engineered protein that changes color in the presence of NADPH produced in an enzyme-catalyzed reaction specific to the metabolite of interest. mpg.de

The ongoing development of these biosensors is focused on improving their sensitivity, selectivity, and stability, with the goal of creating point-of-care devices for monitoring phenylpyruvate levels in patients with phenylketonuria. nih.gov

Histopathological and Neuroimaging Techniques for Tissue and Organ Assessment

To understand the in vivo effects of elevated this compound levels, particularly in the context of phenylketonuria, histopathological and neuroimaging techniques are employed to assess structural and functional changes in tissues and organs.

Histopathological Techniques: Histopathology involves the microscopic examination of tissue samples to identify abnormalities. nih.gov In animal models of phenylketonuria, tissues such as the brain, liver, and kidneys may be collected and processed for histological analysis. nih.gov Staining techniques are used to visualize cellular structures and identify signs of damage, such as cell death, inflammation, or demyelination. nih.govnih.gov This information is crucial for understanding the pathology of the disease and for evaluating the efficacy of potential therapies.

Neuroimaging Techniques: Magnetic Resonance Imaging (MRI) is a non-invasive neuroimaging technique that provides detailed images of the brain. turkarchpediatr.org In patients with phenylketonuria, MRI is used to detect and monitor white matter abnormalities, which are a characteristic feature of the disease. turkarchpediatr.org Advanced MRI techniques, such as diffusion tensor imaging (DTI), can provide more detailed information about the microstructure of the white matter and may be more sensitive to early changes. turkarchpediatr.org These neuroimaging findings can be correlated with biochemical data, such as blood phenylalanine and phenylpyruvate levels, to better understand the relationship between metabolic control and brain pathology.

Synthetic Chemistry and Derivatization of Phenylpyruvate Compounds

Established Chemical Synthesis Methodologies

Traditional chemical synthesis provides several reliable routes to sodium phenylpyruvate, often involving the hydrolysis of heterocyclic precursors or advanced carbonylation techniques.

While direct literature on the synthesis of this compound from alpha-acetamidocinnamic acid derivatives is not extensively detailed in the provided search results, the general principles of organic chemistry suggest that the hydrolysis of these derivatives would be a plausible synthetic route. This method would typically involve the cleavage of the amide and the hydrolysis of the resulting enamine or its tautomer to yield the corresponding keto acid. The reaction would likely proceed under acidic or basic conditions, with the specific conditions depending on the nature of the substituents on the alpha-acetamidocinnamic acid derivative.

A more documented approach for the synthesis of phenylpyruvic acid and its sodium salt is through the hydrolysis of substituted hydantoins, particularly 5-benzylidenehydantoin (B7779842). This method is considered one of the more straightforward and economical chemical routes due to the accessibility of the starting materials. The process typically involves the alkaline hydrolysis of 5-benzylidenehydantoin. For instance, hydrolysis can be carried out under pressure at elevated temperatures (130-140°C) in a sodium hydroxide (B78521) solution to yield this compound. google.com

Similarly, oxazolones can serve as precursors to α-keto acids. The synthesis of oxazolone (B7731731) derivatives is well-established, often through the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of a dehydrating agent like acetic anhydride. crpsonline.comresearchgate.net Subsequent hydrolysis of the resulting 4-benzylidene-2-phenyloxazol-5(4H)-one would lead to the formation of phenylpyruvic acid. This hydrolysis step typically requires strong alkaline or acidic conditions to break the ester and imine bonds within the oxazolone ring structure.

Table 1: Comparison of Hydrolysis Methods for Phenylpyruvate Synthesis

| Precursor | Reagents and Conditions | Advantages |

| 5-Benzylidenehydantoin | NaOH, 130-140°C, 2-3 atm | Economical, readily available starting materials |

| Substituted Oxazolones | Strong acid or base | Versatile precursor synthesis |

High-pressure carbonylation reactions represent a powerful tool in organic synthesis for the introduction of carbonyl groups. While specific examples detailing the synthesis of this compound via a double carbonylation are not prevalent in the initial search results, the general methodology is applicable to the synthesis of α-keto acids from aryl halides. This approach would theoretically involve the palladium-catalyzed reaction of a benzyl (B1604629) halide with carbon monoxide under high pressure. The "double carbonylation" aspect refers to the incorporation of two carbon monoxide units to form the α-keto acid moiety. Such reactions are often complex and require careful control of reaction conditions, including pressure, temperature, and catalyst systems, to achieve high selectivity for the desired product.

To enhance the efficiency of the hydrolysis of benzylidene hydantoin (B18101) derivatives, microwave-assisted organic synthesis (MAOS) has been employed. derpharmachemica.com This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. asianpubs.orgucl.ac.be The application of microwave irradiation to the alkaline hydrolysis of 5-benzylidenehydantoin can lead to the rapid formation of phenylpyruvic acid. For example, a mixture of benzylidenehydantoin and sodium hydroxide in water can be heated in a microwave reactor to achieve hydrolysis in a matter of minutes, as opposed to hours with conventional heating. google.com This rapid and efficient method is a prime example of green chemistry principles being applied to the synthesis of important chemical intermediates. derpharmachemica.com

Table 2: Microwave-Assisted Hydrolysis of Benzylidene Hydantoin

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Hours | Minutes google.com |

| Energy Consumption | Higher | Lower |

| Yield | Generally lower | Often higher asianpubs.org |

Biocatalytic and Microorganism-Mediated Production

Biocatalytic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis for the production of this compound. These processes utilize enzymes or whole microorganisms to carry out specific chemical transformations.

A well-established biocatalytic route to phenylpyruvic acid involves the enzymatic oxidation of phenylalanine. D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids to their corresponding α-keto acids. wikipedia.org When D-phenylalanine is used as the substrate, DAAO facilitates its conversion to phenylpyruvic acid, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. nih.gov

The reaction mechanism involves the oxidation of the D-amino acid and the reduction of the FAD cofactor in the enzyme's active site. portlandpress.com The reduced FAD is then reoxidized by molecular oxygen, generating hydrogen peroxide. nih.gov This enzymatic approach is highly specific for the D-enantiomer of phenylalanine, which can be advantageous. Engineered microorganisms, such as Escherichia coli, can be used to express D-amino acid oxidase, providing a whole-cell biocatalyst for the production of phenylpyruvic acid from D-phenylalanine. nih.govnih.gov This method avoids the use of harsh chemicals and can lead to high conversion rates and product purity under mild reaction conditions. nih.govnih.gov

Table 3: Key Features of D-Amino Acid Oxidase in Phenylpyruvate Production

| Feature | Description |

| Enzyme Class | Flavoenzyme (FAD-dependent) mdpi.com |

| Substrate | D-Phenylalanine wikipedia.org |

| Products | Phenylpyruvic acid, Ammonia, Hydrogen Peroxide nih.gov |

| Advantages | High stereospecificity, Mild reaction conditions, Environmentally friendly |

Isotopic Labeling for Structural and Mechanistic Investigations

Isotopically labeled phenylpyruvate is an invaluable tool in structural biology, particularly for nuclear magnetic resonance (NMR) spectroscopy studies of proteins. nih.govresearchgate.net The ability to introduce stable isotopes like ¹³C and ²H at specific positions allows for detailed investigations of protein structure, dynamics, and interactions. nih.govchemicalbook.com

Synthesis of ¹³C/²H-α-ketoacid Precursors for Protein Labeling Applications

The synthesis of isotopically labeled α-ketoacids, such as phenylpyruvate, is a key step in preparing proteins for advanced NMR analysis. nih.govresearchgate.net These labeled precursors can be supplied to microbial expression systems, where they are converted into the corresponding amino acids and incorporated into the target protein. fishersci.comnih.gov This method is often more cost-effective than synthesizing the entire labeled amino acid.

Synthetic routes have been developed to produce phenylpyruvate with specific isotope labeling patterns. nih.gov For example, ¹³C and ²H can be selectively introduced into the side-chain of phenylpyruvate. nih.gov These tailored isotopic patterns are designed to regulate spin-relaxation pathways and optimize magnetization transfer in NMR experiments, which is particularly important for studying high molecular weight proteins. nih.gov The synthesis often involves creating a ¹³C-labeled phenolic ring as an intermediate. researchgate.net

Utility in Elucidating Aromatic Side Chain Dynamics and Spin Relaxation Studies

The use of ¹³C/²H-labeled phenylpyruvate precursors allows for the selective introduction of ¹³C–¹H spin systems into a highly deuterated protein environment. nih.gov This is especially useful for ¹³C spin relaxation experiments, which provide insights into the dynamic properties of proteins. nih.gov By analyzing the relaxation of these engineered spin systems, researchers can probe the motions of aromatic side chains, which are often involved in critical protein functions like ligand binding and catalysis.

The specific labeling patterns, such as alternating ¹²C–¹³C–¹²C ring patterns, help to eliminate strong one-bond ¹³C-¹³C couplings, simplifying the NMR spectra and the analysis of relaxation data. researchgate.net This approach has been instrumental in extending the capabilities of NMR to study the dynamics of larger and more complex proteins.

Synthesis and Characterization of Phenylpyruvate Derivatives and Analogs

The synthesis of derivatives and analogs of phenylpyruvic acid is crucial for exploring its chemical space and for developing compounds with novel properties.

Preparation of Aryl-Substituted Phenylpyruvic Acids

Methods have been developed for the rapid preparation of phenylpyruvic acid and its aryl-substituted derivatives. One such method utilizes microwave radiation to facilitate the reaction of benzalhydantoin or its aryl-substituted derivatives with sodium hydroxide. This approach offers a faster alternative to traditional hydrolysis methods. The synthesis of various aryl-substituted phenylalanines, which are closely related to phenylpyruvic acid derivatives, has also been reported, highlighting the accessibility of a diverse range of these compounds for further study.

The table below provides examples of aryl-substituted phenylpyruvic acids synthesized using the microwave-assisted method, along with their respective yields.

| Aryl Substituent | Product | Yield | Purity |

| 4-chloro | 4-chlorophenylpyruvic acid | 73.29% | 99.5% |

| 2-methyl | 2-methylphenylpyruvic acid | 62.8% | 99.8% |

| 4-nitro | 4-nitrophenylpyruvic acid | 67.33% | 99.8% |

| 4-dimethylamino | 4-dimethylaminophenylpyruvic acid | 61.59% | 99.6% |

Table 2: Synthesis of Aryl-Substituted Phenylpyruvic Acids.

Identification of Enolic Derivatives (e.g., ¹³-D-glucopyranoside)

Phenylpyruvic acid exists in equilibrium with its enol tautomer. Enolic derivatives of phenylpyruvate have also been identified, a notable example being the naturally occurring enolic phenylpyruvic acid-2-O-glucoside (PPAG). This compound, with the systematic name Z-2-(β-D-glucopyranosyloxy)-3-phenylpropenoic acid, is a major constituent of fermented rooibos infusions. The identification and characterization of such glycosylated derivatives expand the known family of phenylpyruvate-related natural products. The structure of PPAG involves a glucose molecule attached to the enolic hydroxyl group of phenylpyruvic acid.

Translational and Biotechnological Research Derived from Sodium Phenylpyruvate

Therapeutic Strategies Targeting Phenylpyruvate Metabolism

Elevated levels of phenylalanine and its metabolites, including phenylpyruvate, are toxic to the central nervous system. Consequently, research has focused on strategies to manage and mitigate the effects of their accumulation.

Dietary Phenylalanine Restriction as a Management Strategy

The cornerstone of managing conditions characterized by high phenylpyruvate levels, such as PKU, is the lifelong restriction of dietary phenylalanine. This nutritional intervention is critical for preventing the severe neurological damage associated with the accumulation of phenylalanine.

The primary goals of this dietary strategy are:

Restriction of Natural Phenylalanine Intake : This is achieved by severely limiting or eliminating high-protein foods like meat, fish, dairy products, eggs, nuts, and legumes.

Use of a Protein Substitute : To ensure adequate intake of other essential amino acids, vitamins, and minerals, patients must consume specially formulated phenylalanine-free medical foods or formulas.

Maintaining Nutritional Status : The diet is carefully balanced to provide sufficient energy and nutrients for healthy growth and development, often supplemented with special low-protein products like breads and pastas.

Adherence to this diet requires regular monitoring of blood phenylalanine levels to ensure they remain within a safe, target range. This strategy is also being explored to reduce phenylpyruvate-driven inflammation in other pathological conditions, such as diabetic wounds.

Pharmacological Interventions Modulating Phenylpyruvate Levels or Effects

While dietary management is fundamental, several pharmacological interventions have been developed to complement it by directly or indirectly modulating phenylalanine and phenylpyruvate levels.

Enzyme Cofactors : Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (B1682763) (BH4), acts as a pharmacological chaperone for the deficient phenylalanine hydroxylase (PAH) enzyme in some patients. It can help stimulate residual enzyme activity to break down phenylalanine, thereby lowering its concentration in the blood.

Enzyme Substitution Therapy : Pegvaliase is an injectable enzyme therapy that substitutes the function of the deficient PAH enzyme. It consists of a PEGylated phenylalanine ammonia (B1221849) lyase (PAL) that breaks down phenylalanine into ammonia and trans-cinnamic acid, providing an alternative metabolic pathway.

Large Neutral Amino Acids (LNAA) : Supplementation with LNAAs is another approach being investigated. These amino acids can compete with phenylalanine for transport across the blood-brain barrier, which may help in preventing its entry into the brain.

| Pharmacological Agent | Mechanism of Action | Effect on Phenylalanine/Phenylpyruvate |

|---|---|---|

| Sapropterin Dihydrochloride | Acts as a cofactor/chaperone for the PAH enzyme, enhancing its residual activity. | Reduces blood phenylalanine levels in responsive patients. |

| Pegvaliase | An enzyme substitute (PAL) that metabolizes phenylalanine into non-toxic byproducts. | Significantly lowers blood phenylalanine levels. |

| Large Neutral Amino Acids (LNAA) | Competes with phenylalanine for transport into the brain. | Does not lower blood levels but may reduce neurotoxicity. |

Development of Novel Antitumoral Agents Based on Phenylpyruvate's Cytotoxic Profile

Research has indicated that sodium phenylpyruvate exhibits cytotoxic effects on certain cancer cell lines in vitro, including pulmonary adenocarcinoma and mammary adenocarcinoma cells. Studies have shown that it can decrease the number of viable cancer cells and increase cell folding time.

The proposed mechanism for this antitumoral effect relates to cancer cell metabolism. Phenylpyruvic acid may compete with pyruvic acid for the enzyme lactate (B86563) dehydrogenase, leading to the production of phenyllactate. This could suppress the synthesis of aliphatic amino acids necessary for DNA synthesis, thereby inhibiting the growth of tumor cells. These findings suggest that phenylpyruvic acid's chemical properties and its metabolic byproducts, such as phenylacetate (B1230308), may hold potential for therapeutic applications in oncology. However, the development of novel antitumoral agents directly derived from phenylpyruvate's cytotoxic profile is an area that requires further investigation.

Approaches to Ameliorate Phenylpyruvate-Mediated Inflammation (e.g., Blocking CD36 Binding)

Recent studies have uncovered a role for phenylpyruvate in pathological inflammation, particularly in conditions like diabetic wound healing where its accumulation is observed. Phenylpyruvate has been found to augment inflammatory responses by promoting a persistent pro-inflammatory state in macrophages.

The mechanism involves the uptake of phenylpyruvate into macrophages through the scavenger receptor CD36. Once inside the cell, phenylpyruvate inhibits the enzyme PPT1, which leads to increased palmitoylation and stability of the NLRP3 protein. This enhances the activation of the NLRP3 inflammasome and subsequent release of inflammatory cytokines, such as interleukin-1β (IL-1β).

This pathway presents a novel therapeutic target. Strategies aimed at ameliorating this phenylpyruvate-mediated inflammation include:

Blocking CD36 Binding : Molecular docking studies have identified the specific residues on the CD36 receptor where phenylpyruvate binds. Developing pharmacological agents that can block this interaction would prevent the uptake of phenylpyruvate into macrophages and interrupt the inflammatory cascade.

Dietary Phenylalanine Restriction : As a more direct approach, limiting the dietary intake of phenylalanine can reduce the systemic levels of its metabolite, phenylpyruvate, thereby alleviating the downstream inflammatory effects.

| Key Component | Role in Phenylpyruvate-Mediated Inflammation |

|---|---|

| Phenylpyruvate | Accumulates in pathological conditions and triggers pro-inflammatory signaling. |

| CD36 Receptor | Transports phenylpyruvate into macrophages. |

| NLRP3 Inflammasome | Activated by phenylpyruvate, leading to the release of inflammatory cytokines. |

| Therapeutic Target | Blocking the phenylpyruvate-CD36 interaction to prevent macrophage uptake. |

Biotechnological and Industrial Applications

Beyond its role in disease, this compound serves as a valuable compound in various industrial processes.

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the chemical and biotechnological synthesis of other commercially important compounds. Its primary application in this area is as a precursor for the production of L-phenylalanine.

L-phenylalanine is an essential amino acid with significant applications, most notably as a component of the widely used artificial sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester). One established synthetic route involves the reductive amination or transamination of phenylpyruvic acid to yield L-phenylalanine.

Furthermore, phenylpyruvic acid is a precursor in the synthesis of 3-phenyllactic acid, a compound noted for its antifungal properties. The use of phenylpyruvic acid in the growth medium of certain lactic acid bacteria has been shown to enhance their production of 3-phenyllactic acid and improve their antifungal activity.

Role in Food Industry (e.g., Flavor Enhancers, Cheese and Wine Production)

This compound is recognized in the food industry for its function as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated sodium 2-oxo-3-phenylpropionate and concluded that there is no safety concern at current levels of intake when used as a flavouring agent. It is described as a white crystalline powder with a very faint savory aroma.

While direct addition of this compound to cheese and wine is not a common practice, its precursor, the amino acid phenylalanine, is integral to flavor development in fermented products like cheese. The complex flavors of ripened cheeses are the result of intricate biochemical pathways, including the enzymatic degradation of proteins (proteolysis) and the subsequent catabolism of amino acids. Phenylalanine is a crucial precursor for numerous volatile aroma compounds that define the sensory profile of cheese. Microbial enzymes from starter cultures and other bacteria break down phenylalanine into various aromatic compounds. Although phenylpyruvate is an intermediate in these metabolic pathways, the characteristic flavors are typically generated through the action of microorganisms on the precursor amino acid within the food matrix itself, rather than through the external addition of this compound.

Application in Enhancing Plant Resistance and Fragrance Production

Research into the metabolic pathways of plants has identified phenylpyruvate as a key compound in the synthesis of specialized metabolites, including those responsible for floral fragrance. Phenylalanine, the precursor to phenylpyruvate, is the entry point for the phenylpropanoid pathway, which produces a vast array of compounds crucial for plant development and defense. researchgate.netnih.gov

A significant study in Petunia x hybrida demonstrated the potential of manipulating the phenylpyruvate pathway to enhance fragrance. By overexpressing a bacterial gene that boosts the production of phenylpyruvate, researchers achieved a dramatic increase in the emission of several fragrant volatile benzenoid-phenylpropanoids (BPs). nih.gov This highlights the role of the phenylpyruvate route in achieving fragrance enhancement in flowering plants.

**Table 1: Impact of Enhanced Phenylpyruvate Production on Floral Volatiles in *Petunia x hybrida***

| Fragrant Compound | Function | Observation in Research |

|---|---|---|

| Phenylacetaldehyde | Floral, honey-like scent | Significant increase in emission |

| Benzaldehyde | Almond-like scent | Significant increase in emission |

| Benzyl (B1604629) acetate | Sweet, floral, fruity scent | Significant increase in emission |

| Vanillin | Vanilla scent | Significant increase in emission |

| Eugenol | Clove-like, spicy scent | Significant increase in emission |

Furthermore, the phenylpropanoid pathway, which originates from phenylalanine, plays a critical role in plant defense mechanisms. researchgate.net The compounds produced by this pathway, such as flavonoids and lignins, can act as physical and chemical barriers against pathogens and herbivores. nih.govjournalijecc.comresearchgate.net They can function as antimicrobial phytoalexins or phytoanticipins, which are compounds synthesized to ward off invading organisms. nih.gov By serving as an intermediate derived from phenylalanine, phenylpyruvate is centrally positioned in the metabolic network that contributes to a plant's innate resistance to biotic stresses.

Development of Diagnostic Tools and Biosensors for Metabolic Disorders

This compound's parent compound, phenylpyruvic acid, is a key biomarker for the inborn error of metabolism known as phenylketonuria (PKU). nih.gov This genetic disorder results from a deficiency in the enzyme phenylalanine hydroxylase, leading to the accumulation of phenylalanine and its metabolites, including phenylpyruvate, in the body. nih.gov This accumulation can cause severe neurological damage if not managed. Consequently, there is a significant research focus on developing accurate, rapid, and user-friendly diagnostic tools to monitor phenylalanine levels, for which phenylpyruvate is an indicator.

The development of biosensors offers a promising alternative to traditional, laboratory-based monitoring methods like mass spectrometry, which can be time-consuming and require specialized equipment. nih.gov These innovative tools aim to provide point-of-care (POC) or even at-home monitoring, improving disease management for patients. mpg.de Research has explored various types of biosensors for detecting phenylalanine, the primary analyte for PKU management.

These biosensors often employ biological recognition elements, such as enzymes or DNA aptamers, coupled with a transducer to generate a measurable signal. mdpi.com For instance, light-emitting proteins have been engineered to change color in the presence of byproducts from an enzyme-catalyzed reaction specific to phenylalanine, allowing for quantification with a simple digital camera. mpg.de Electrochemical biosensors, which can be integrated into patches for non-invasive monitoring of phenylalanine in sweat, are also under development. europa.eu These advancements are driven by the need for low-cost, sensitive, and accessible diagnostic solutions for managing metabolic disorders like PKU. europa.euresearchgate.net

Table 2: Examples of Biosensor Technologies for Phenylketonuria (PKU) Monitoring

| Biosensor Type | Principle of Operation | Sample Type | Potential Advantage |

|---|---|---|---|

| Spectrophotometric / Colorimetric | Enzymatic assays lead to a color change that is quantified. europa.euresearchgate.net | Blood, Urine | High-throughput analysis, cost-effective. europa.euresearchgate.net |

| Light-Emitting Protein | An engineered protein changes the color of light it emits in response to a specific enzymatic reaction. mpg.de | Blood | Can be read with a digital camera or smartphone. mpg.de |

| Electrochemical | Electrodes modified with bioreceptors (e.g., enzymes, aptamers) detect changes in electrical properties upon binding with the target analyte. mdpi.comeuropa.eu | Blood, Sweat | Enables continuous, non-invasive monitoring (patch). europa.eu |

| DNA-based | Uses specific DNA sequences (aptamers) that bind to the target molecule, causing a detectable signal change. mdpi.com | Blood | High specificity and sensitivity. mdpi.com |

Q & A

Basic: What biochemical roles does sodium phenylpyruvate play in phenylketonuria (PKU) pathophysiology?

This compound accumulates in PKU due to deficient phenylalanine hydroxylase activity, preventing the conversion of phenylalanine to tyrosine. It serves as a diagnostic marker and participates in alternative metabolic pathways, including transamination to phenylalanine and reduction to phenyllactate via aromatic α-keto acid reductase. Elevated levels disrupt neurotransmitter synthesis and contribute to neurological symptoms .

Basic: What are the recommended storage conditions for this compound to ensure stability in experimental settings?

Store this compound as a powder at -20°C for up to 3 years or 4°C for 2 years. For dissolved solutions, use -80°C for 6 months or -20°C for 1 month. Solubility in water is 25 mg/mL at 25°C. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced: How should researchers design dose-response experiments to evaluate this compound’s cytotoxic effects on adenocarcinoma cell lines?

- Cell lines : Use A549 (lung adenocarcinoma) or similar cancer models alongside normal controls (e.g., HUVEC).

- Dose range : Test concentrations from 0.1 mM to 10 mM, based on prior cytotoxicity thresholds.

- Time points : Measure cell density at 24, 48, and 72 hours post-treatment using absorbance assays (e.g., MTT or trypan blue exclusion).

- Controls : Include untreated cells and vehicle controls (e.g., PBS).

- Statistical validation : Apply Shapiro-Wilk normality tests and ANOVA with Bonferroni/Tamhane post-hoc analysis (p<0.05) .

Advanced: What statistical approaches are appropriate for analyzing time-dependent cytotoxicity data from this compound treatments?

- Normality testing : Use the Shapiro-Wilk test to assess data distribution.

- Parametric analysis : For normally distributed data, apply One-Way ANOVA followed by Bonferroni post-hoc tests.

- Non-parametric alternatives : Use Kruskal-Wallis with Tamhane’s T2 for heterogeneous variances.

- Data presentation : Report mean ± standard deviation and include dose/time interaction plots .

Advanced: How can enzyme kinetics studies be optimized to investigate this compound’s interaction with lactate dehydrogenase (LDH)?

- Enzyme modification : Use directed evolution or site-directed mutagenesis to enhance LDH specificity for this compound.

- Assay conditions : Monitor NADH oxidation at 340 nm in pH 7.4 buffer with 1–5 mM substrate.

- Kinetic parameters : Calculate and via Lineweaver-Burk plots.

- Validation : Compare wild-type and engineered LDH variants for catalytic efficiency improvements .

Basic: Which metabolic enzymes are critically involved in this compound catabolism in mammalian systems?

Key enzymes include:

- Phenylalanine transaminase : Converts phenylalanine to phenylpyruvate.

- Lactate dehydrogenase (LDH) : Reduces phenylpyruvate to phenyllactate.

- Aromatic α-keto acid reductase : Catalyzes phenylpyruvate reduction in non-hepatic tissues .

Advanced: What methodological considerations are essential to ensure reproducibility in this compound studies?

- Data integrity : Maintain raw datasets (e.g., absorbance values, cell counts) in accessible formats (e.g., SPSS, Excel).

- Reagent documentation : Record lot numbers, purity grades (≥98%), and solvent preparation details.

- Protocol standardization : Predefine cell passage numbers, incubation conditions, and instrument calibration steps.

- Ethical reporting : Disclose conflicts of interest and avoid selective data manipulation .

Advanced: How can researchers resolve conflicting data on this compound’s pro-apoptotic effects across cancer models?

- Model comparison : Replicate experiments in multiple cell lines (e.g., A549, MCF-7) and 3D organoids to assess tissue-specific responses.

- Mechanistic studies : Perform RNA sequencing to identify apoptosis-related pathways (e.g., Bcl-2, caspase-3).

- Dose optimization : Test sub-cytotoxic doses to isolate pro-apoptotic vs. necrotic effects.

- Meta-analysis : Compare methodologies from conflicting studies (e.g., treatment duration, assay sensitivity) .

Basic: What analytical techniques are validated for quantifying this compound in cell culture media?

While the provided evidence focuses on cell-based assays, researchers may use:

- High-performance liquid chromatography (HPLC) : With UV detection at 254 nm.

- Mass spectrometry (LC-MS/MS) : For high sensitivity and specificity.

- Enzymatic assays : Couple with LDH and monitor NADH depletion kinetics .

Advanced: How do researchers apply the PICOT framework to formulate clinical-translational questions about this compound?

- Population : Patients with PKU or specific cancer types (e.g., NSCLC).

- Intervention : this compound at 5 mM for 72 hours.

- Comparison : Untreated controls or standard therapies (e.g., chemotherapy).

- Outcome : Reduction in tumor cell density (≥50%) or metabolic normalization.

- Time : Assess outcomes at 72 hours in vitro or 4 weeks in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。